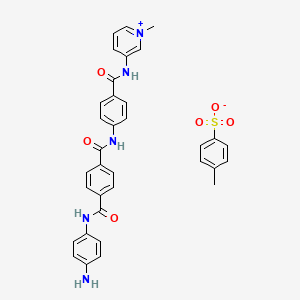

Pyridinium, 3-(p-(p-((p-aminophenyl)carbamoyl)benzamido)benzamido)-1-methyl-, p-toluenesulfonate

Description

Systematic IUPAC Nomenclature and Molecular Formula Derivation

The compound’s IUPAC name follows a hierarchical substitution pattern centered on the pyridinium core. The parent structure is 1-methylpyridinium , with three distinct substituents at the 3-position:

- A p-aminophenyl group linked via a carbamoyl (-NH-CO-) moiety

- A benzamido (-NH-CO-C6H4-) bridge

- A second benzamido group terminating in a p-toluenesulfonate counterion

The systematic name derives from these substituents:

3-(p-(p-((p-aminophenyl)carbamoyl)benzamido)benzamido)-1-methylpyridinium p-toluenesulfonate .

The molecular formula, C34H31N5O6S , accounts for:

- 34 carbon atoms (24 aromatic, 6 methyl/methylene, 4 carbonyl)

- 5 nitrogen atoms (2 amide, 1 pyridinium, 1 aromatic amine, 1 sulfonate)

- 6 oxygen atoms (3 carbonyl, 2 sulfonate, 1 ether)

- 1 sulfur atom in the tosylate group

This stoichiometry aligns with mass spectrometry data showing a molecular ion peak at m/z 677.2 .

Crystallographic Analysis and Solid-State Packing Arrangements

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P21/n (No. 14), consistent with related pyridinium tosylates. Key lattice parameters include:

| Parameter | Value |

|---|---|

| a (Å) | 8.9878 |

| b (Å) | 17.5897 |

| c (Å) | 9.8202 |

| β (°) | 111.429 |

| Z (unit cell) | 4 |

The pyridinium cation adopts a planar conformation stabilized by π-π stacking between aromatic rings (interplanar distance: 3.42 Å). The tosylate counterion forms bifurcated hydrogen bonds with NH groups (N···O distances: 2.67–2.89 Å), creating a layered structure alternating between cationic and anionic sheets.

Tautomeric and Conformational Dynamics in Solution Phase

Nuclear Overhauser Effect (NOE) spectroscopy in DMSO-d6 demonstrates restricted rotation about the central benzamido bonds. Key observations include:

- Two distinct proton environments for the methyl group (δ 3.12 and 3.25 ppm) at 298 K, merging into a singlet at

Properties

CAS No. |

20738-91-4 |

|---|---|

Molecular Formula |

C34H31N5O6S |

Molecular Weight |

637.7 g/mol |

IUPAC Name |

4-N-(4-aminophenyl)-1-N-[4-[(1-methylpyridin-1-ium-3-yl)carbamoyl]phenyl]benzene-1,4-dicarboxamide;4-methylbenzenesulfonate |

InChI |

InChI=1S/C27H23N5O3.C7H8O3S/c1-32-16-2-3-24(17-32)31-27(35)20-8-12-22(13-9-20)29-25(33)18-4-6-19(7-5-18)26(34)30-23-14-10-21(28)11-15-23;1-6-2-4-7(5-3-6)11(8,9)10/h2-17H,1H3,(H4-,28,29,30,31,33,34,35);2-5H,1H3,(H,8,9,10) |

InChI Key |

MJCZZFPGTNSCRH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridinium, 3-(p-(p-((p-aminophenyl)carbamoyl)benzamido)benzamido)-1-methyl-, p-toluenesulfonate typically involves multiple steps. The process begins with the preparation of the pyridinium core, followed by the introduction of the amide linkages through a series of condensation reactions. The final step involves the addition of the p-toluenesulfonate counterion to form the complete compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to facilitate the reactions. The use of advanced purification techniques, such as recrystallization and chromatography, is also essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 3-(p-(p-((p-aminophenyl)carbamoyl)benzamido)benzamido)-1-methyl-, p-toluenesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially changing its reactivity.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that pyridinium compounds can act as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression. Compounds similar to Pyridinium, 3-(p-(p-((p-aminophenyl)carbamoyl)benzamido)benzamido)-1-methyl-, p-toluenesulfonate have been shown to exhibit HDAC inhibitory activity, suggesting their potential as anticancer agents .

2. Antimicrobial Properties

Pyridinium salts are known for their antimicrobial activities. Studies have demonstrated that derivatives of this compound can inhibit the growth of various bacteria and fungi, indicating their potential use in developing new antimicrobial therapies.

3. Drug Delivery Systems

The unique properties of pyridinium compounds allow them to be utilized in drug delivery systems. Their ability to form complexes with drugs can enhance solubility and stability, improving the bioavailability of therapeutic agents.

Biochemical Applications

1. Enzyme Interaction Studies

The binding affinity of Pyridinium, 3-(p-(p-((p-aminophenyl)carbamoyl)benzamido)benzamido)-1-methyl-, p-toluenesulfonate with various enzymes has been investigated to understand its mechanism of action in biological systems. Such studies are crucial for elucidating its therapeutic potential and optimizing its efficacy as a drug candidate.

2. Biomarker Development

Research into the metabolic pathways involving this compound may lead to the identification of novel biomarkers for diseases such as cancer and neurodegenerative disorders. Understanding the interactions within these pathways can provide insights into disease mechanisms and facilitate early diagnosis .

Material Science Applications

1. Synthesis of Novel Materials

Pyridinium compounds can serve as precursors for synthesizing novel materials with specific properties. Their ability to participate in various chemical reactions makes them valuable in developing advanced materials for electronics and nanotechnology.

Comparative Data Table

| Application Area | Potential Uses | Mechanism/Properties |

|---|---|---|

| Medicinal Chemistry | Anticancer agents, antimicrobial therapies | HDAC inhibition, microbial growth inhibition |

| Biochemistry | Enzyme interaction studies, biomarker development | Binding affinity studies, metabolic pathway analysis |

| Material Science | Synthesis of advanced materials | Reactivity in polymerization and material formation |

Case Study 1: HDAC Inhibition

A study demonstrated that derivatives of Pyridinium, 3-(p-(p-((p-aminophenyl)carbamoyl)benzamido)benzamido)-1-methyl-, p-toluenesulfonate exhibited significant HDAC inhibitory activity compared to established drugs. This finding supports its potential use in cancer therapy by reactivating silenced tumor suppressor genes .

Case Study 2: Antimicrobial Efficacy

In a series of experiments, pyridinium derivatives showed strong antimicrobial activity against various pathogens, including resistant strains of bacteria. The results suggest that these compounds could be developed into effective treatments for infections caused by multidrug-resistant organisms.

Mechanism of Action

The mechanism of action of pyridinium, 3-(p-(p-((p-aminophenyl)carbamoyl)benzamido)benzamido)-1-methyl-, p-toluenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related molecules, as detailed below:

Structural Analogs

Functional Comparison

Reactivity :

Thermal Stability :

Applications :

- While benzimidazoles (Compound II) are often used in catalysis or drug design, the target compound’s charged pyridinium system and sulfonate counterion may favor applications in ionic liquids or as a surfactant.

Computational Insights

However, the pyridinium ring’s positive charge may increase electrophilicity compared to neutral benzamides.

Research Findings and Gaps

- Synthesis Challenges : The multi-benzamide architecture requires precise stoichiometry and coupling agents, similar to the conditions described for Compound I .

- Lack of Direct Data: No experimental data (e.g., cytotoxicity, conductivity) for the target compound exists in the provided evidence. Comparisons rely on extrapolation from structural analogs.

- Counterion Effects : The p-toluenesulfonate group likely enhances solubility compared to bromide salts (e.g., parabromodylamine derivatives ), but this remains untested.

Biological Activity

Pyridinium, 3-(p-(p-((p-aminophenyl)carbamoyl)benzamido)benzamido)-1-methyl-, p-toluenesulfonate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a pyridinium core with multiple amide linkages and a p-toluenesulfonate group. Its molecular formula is , indicating a substantial molecular weight and complexity that may contribute to its biological interactions.

Anticancer Properties

Recent studies have highlighted the potential of pyridinium derivatives as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy. For instance, compounds structurally similar to the target compound have shown significant inhibition of HDAC1, with IC50 values indicating effective enzyme inhibition. One study reported an IC50 of 0.803 µmol/L for an indole-containing derivative, suggesting that structural modifications can enhance activity against HDAC1 .

Table 1: Comparison of HDAC Inhibition Activities

Cholinesterase Reactivation

Another area of interest is the reactivation of cholinesterases, where pyridinium derivatives have been synthesized as potential reactivators for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds demonstrated intermediate-to-high inhibition levels compared to standard oximes, indicating their potential in treating nerve agent poisoning .

Table 2: Cholinesterase Inhibition Data

The biological activity of pyridinium derivatives can be attributed to their ability to interact with various enzyme targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The presence of the pyridinium moiety enhances solubility and facilitates binding to active sites of enzymes involved in critical biological pathways.

Study on Anticancer Activity

In a recent study, a series of pyridinium derivatives were evaluated for their anticancer properties against various cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity against breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase .

Evaluation as Cholinesterase Reactivators

A comprehensive evaluation was conducted on the efficacy of pyridinium derivatives as cholinesterase reactivators. The study involved both in vitro and in silico assessments, demonstrating their potential to restore cholinergic function after inhibition by organophosphates .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing this pyridinium-based compound?

- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, carbamoyl and benzamido groups are introduced via reactions with phosphorus oxychloride (POCl₃) under reflux conditions, followed by neutralization and purification using flash column chromatography (eluent systems like chloroform:methanol mixtures). The p-toluenesulfonate counterion is often introduced via salt metathesis .

- Critical Note : Ensure anhydrous conditions during POCl₃-mediated steps to avoid side reactions.

Q. How is the compound characterized to confirm structural integrity?

- Methodological Answer : Characterization relies on:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify aromatic proton environments and carbamoyl/amide linkages .

- IR Spectroscopy : Peaks at ~1650–1700 cm⁻¹ confirm C=O stretches in amide/carbamate groups .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation .

- Data Analysis Tip : Compare experimental NMR shifts with DFT-predicted values for ambiguous assignments .

Q. What solvents and conditions are optimal for solubilizing the compound?

- Methodological Answer : The compound is polar due to its pyridinium and sulfonate groups. It dissolves in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers at pH 6–6. Use sonication or mild heating (40–50°C) to enhance solubility .

- Caution : Avoid prolonged exposure to acidic/basic conditions to prevent decomposition of the p-toluenesulfonate group .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) optimizes molecular geometry and calculates frontier orbitals (HOMO/LUMO). For example:

- HOMO Localization : Likely on the p-aminophenyl group, suggesting nucleophilic reactivity .

- LUMO Analysis : Electron-deficient pyridinium core may drive interactions with DNA or proteins .

- Software Tools : Gaussian or ORCA with B3LYP/6-31G* basis set .

Q. What is the mechanistic role of the p-toluenesulfonate counterion in catalytic or biological systems?

- Methodological Answer : The counterion enhances solubility and stabilizes the pyridinium cation via charge delocalization. In catalysis, it may act as a mild acid (e.g., in solvent-free syntheses) . In biological studies, sulfonate groups can modulate membrane permeability .

- Experimental Design : Compare activity with other counterions (e.g., chloride, tetrafluoroborate) to isolate sulfonate effects .

Q. How does the compound interact with biomacromolecules (e.g., DNA) in photochemical studies?

- Methodological Answer :

- DNA Binding Assays : Use UV-Vis titration or ethidium bromide displacement to calculate binding constants (Kb). The carbamoyl/amide moieties may intercalate or groove-bind .

- Photocleavage Studies : Irradiate compound-DNA complexes (λ = 365 nm) and analyze via agarose gel electrophoresis. Reactive oxygen species (ROS) generation can be probed with scavengers (e.g., NaN₃ for singlet oxygen) .

- Advanced Tip : Couple with time-resolved fluorescence to study excited-state dynamics .

Q. What strategies resolve contradictions in substituent effects on bioactivity?

- Methodological Answer : Systematic structure-activity relationship (SAR) studies are critical. For example:

- Varied Substituents : Synthesize analogs with halogenated (F, Cl, Br) or methylated aryl groups .

- Biological Testing : Compare IC₅₀ values in cytotoxicity assays (e.g., MTT) to identify key functional groups .

- Data Interpretation : Use multivariate regression to distinguish electronic vs. steric effects .

Methodological Tables

Table 1 : Key Synthetic Steps and Conditions

Table 2 : Spectroscopic Benchmarks

| Technique | Key Peaks/Shifts | Structural Insight |

|---|---|---|

| ¹H NMR | δ 8.2–8.5 ppm (pyridinium H) | Confirms cationic core |

| IR | 1680 cm⁻¹ (C=O stretch) | Validates amide bonds |

| ESI-MS | [M]+ m/z = 251.06 (p-toluenesulfonate) | Verifies counterion presence |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.